molecular formula C20H17N3OS B4849097 N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

Cat. No.: B4849097
M. Wt: 347.4 g/mol
InChI Key: CVKJHUMVVALBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, an ethylphenyl group, a methylthiophene ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also a widely used method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The cyano group and the carbonyl group in the compound make it highly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, aryl amines, and various catalysts such as triethylamine . Reaction conditions can vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding efficiently at room temperature.

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrazoles and pyridines . These products are often of interest due to their potential biological activities.

Scientific Research Applications

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds . In biology and medicine, it has been studied for its potential antibacterial, antiviral, and anticancer activities . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

Properties

IUPAC Name

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-3-14-4-6-15(7-5-14)18-13(2)25-20(17(18)12-21)23-19(24)16-8-10-22-11-9-16/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJHUMVVALBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 5
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.